Ethynylcytidine, also known as 3′-C-ethynylcytidine (ECyd) or TAS-106, is a synthetic pyrimidine nucleoside analogue. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a derivative of the naturally occurring nucleoside cytidine, with an ethynyl group attached to the 3′ carbon of the ribose sugar moiety. [, , , , , , , , , , , , , , , ]
Ethynylcytidine has gained significant attention in scientific research due to its potent antitumor activity. [, , , , , , , , , , , , , , , , , , , , , , , ] Its unique mechanism of action, which involves inhibition of RNA polymerase I, II, and III, makes it a promising candidate for the development of new anticancer drugs. [, , , , , , , , ]
The synthesis of ethynylcytidine can be achieved through two main synthetic routes:
Route 1: Starting with an appropriate sugar, the sugar is monofunctionalized by introducing protecting groups. Modifications are then performed, preparing the modified sugar for N-glycosidation. The appropriate nucleobase is protected and activated, and both starting materials are condensed to form the N-glycoside bond. Subsequent deprotection yields the desired ethynylcytidine. This route involves at least five steps.
Route 2: This route starts with cytidine. Protecting groups are introduced to the nucleobase and the sugar residue. The protected nucleoside is modified, leading to a fully protected modified nucleoside analogue. Deprotection yields ethynylcytidine. This route requires at least four steps.
A specific synthesis route described in research starts from cytidine. Cytidine is orthogonally protected in three steps, and the unprotected 3′-hydroxy group is oxidized to obtain the key intermediate, a ketonucleoside analogue. The trimethylsilyl-protected acetylide residue is stereoselectively added to the 3′-carbonyl group. Complete deprotection then yields ethynylcytidine. This route results in a 24% overall yield over seven steps.
Ethynylcytidine exerts its antitumor effect primarily through the inhibition of RNA synthesis. [, , , , , , ] It is transported into cells and rapidly phosphorylated to ECTP. [, , , ] ECTP acts as a competitive inhibitor of RNA polymerases I, II, and III. [, , , ] This inhibition leads to the suppression of ribosomal RNA (rRNA) synthesis, ultimately leading to cell death. [, ]
Studies have also shown that ethynylcytidine can induce DNA and 28S rRNA fragmentation. The cleavage pattern of rRNA suggests the involvement of RNase L-related mechanisms in its antitumor activity.
Ethynylcytidine has found significant applications in scientific research, primarily in the field of cancer biology: [, , , , , , , , , , , , , , , , , , , , , , , ]
Antitumor Agent: Ethynylcytidine exhibits potent antitumor activity in vitro and in vivo against various human cancers, including solid tumors. [, , , , , , , , , , , , , , , , , , , , , , , ] It shows a broad spectrum of activity and demonstrates efficacy against tumors resistant to other chemotherapeutic agents. [, , , , ]
Investigational Tool: Ethynylcytidine serves as a valuable tool for investigating the biological roles of RNA polymerases and RNA synthesis in cellular processes. [, ] Its ability to specifically target RNA synthesis makes it useful for studying the mechanisms of RNA-related diseases.
Optimization of its therapeutic efficacy: This includes exploring various administration routes, optimizing dosage regimens, and developing strategies to overcome resistance mechanisms. [, , , ]
Development of novel derivatives: Modification of the ethynylcytidine structure could lead to the development of analogues with enhanced potency, improved pharmacological properties, and reduced toxicity. [, , , , ]
Exploration of combination therapies: Combining ethynylcytidine with other chemotherapeutic agents could enhance its antitumor effect and overcome drug resistance. [, , , ]
Further investigation of its mechanism of action: A deeper understanding of the precise molecular mechanisms underlying its antitumor activity, including the role of RNase L and other cellular pathways, could lead to the identification of new therapeutic targets. [, , , ]
Development of personalized therapies: Identifying biomarkers that predict responsiveness to ethynylcytidine could guide treatment decisions and personalize chemotherapy. [, , ]
CAS No.: 18465-19-5
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 73094-39-0
CAS No.: